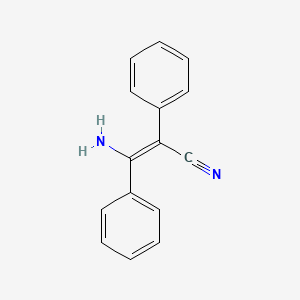

3-Amino-2,3-diphenylacrylonitrile

Beschreibung

3-Amino-2,3-diphenylacrylonitrile is an acrylonitrile derivative featuring two phenyl groups at positions 2 and 3, with an amino group substituted at position 2. This compound belongs to the broader class of diarylacrylonitriles, which are characterized by their conjugated nitrile group and aromatic substituents.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

478296-46-7 |

|---|---|

Molekularformel |

C15H12N2 |

Molekulargewicht |

220.27 g/mol |

IUPAC-Name |

(E)-3-amino-2,3-diphenylprop-2-enenitrile |

InChI |

InChI=1S/C15H12N2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H,17H2/b15-14- |

InChI-Schlüssel |

KEKPTCUUOVEUNV-PFONDFGASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\N)/C#N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Amino-2,3-Diphenylacrylonitril beinhaltet typischerweise die Knoevenagel-Kondensationsreaktion. Diese Reaktion wird durchgeführt, indem Benzaldehyd mit Malonsäurenitril in Gegenwart einer Base wie Piperidin kondensiert wird. Das resultierende Zwischenprodukt wird dann mit Anilin umgesetzt, um 3-Amino-2,3-Diphenylacrylonitril zu erhalten .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 3-Amino-2,3-Diphenylacrylonitril ähneln der Laborsynthese, werden aber für größere Mengen skaliert. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren, um ein effizientes Mischen und eine optimale Reaktionskontrolle zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Amino-2,3-Diphenylacrylonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitriloxide zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in eine Aminogruppe umwandeln.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Nitriloxide.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Amino-2,3-diphenylacrylonitrile has the molecular formula and a molecular weight of approximately 220.27 g/mol. The compound features a nitrile functional group and an amino group, which contribute to its reactivity and potential applications in synthesis and biological interactions .

Organic Synthesis

Reactivity in Catalytic Reactions

this compound has been utilized in various catalytic reactions. For instance, it can participate in transfer hydrogenation processes where it is converted into primary or secondary amines using metal-ligand complexes as catalysts. This reaction is significant for synthesizing amines from nitriles under mild conditions, highlighting the compound's role as an intermediate in organic synthesis .

Synthesis of Functionalized Derivatives

The compound serves as a precursor for synthesizing various functionalized derivatives. Its amino group can be modified to create new compounds with enhanced biological activity or improved material properties. The synthetic versatility of this compound allows researchers to explore new chemical entities for pharmaceuticals or advanced materials .

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The ability to modify the compound's structure allows for the development of targeted therapies against specific cancer types .

Inhibition of Fat Mass and Obesity-Related Proteins

Recent studies have explored the potential of this compound as an inhibitor of fat mass and obesity-associated proteins (FTO). This application is particularly relevant in the context of metabolic disorders and obesity treatment strategies, as inhibiting these proteins may lead to weight management solutions .

Materials Science

Aggregation-Induced Emission

The compound's unique properties enable its use in materials science, particularly in the development of luminescent materials. This compound can be incorporated into systems exhibiting aggregation-induced emission (AIE), which is characterized by weak fluorescence in solution but strong emission when aggregated. This property is valuable for creating sensors and imaging agents that respond to environmental changes .

Nanocomposite Development

Incorporating this compound into nanocomposites enhances their mechanical and thermal properties. Research has demonstrated that such composites can be engineered for specific applications in electronics and photonics due to their improved stability and performance under various conditions .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Properties of Amino Acrylonitriles | Medicinal Chemistry | Derivatives showed significant inhibition of cancer cell proliferation through apoptosis pathways. |

| Inhibition of FTO by Acrylonitrile Derivatives | Biochemistry | Identified potential therapeutic agents for obesity management by targeting fat-related proteins. |

| Development of AIE Materials | Materials Science | Demonstrated strong luminescence changes upon aggregation, useful for sensor applications. |

Wirkmechanismus

The mechanism of action of 3-Amino-2,3-diphenylacrylonitrile in biological systems involves its interaction with cellular targets. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. It interacts with specific proteins and enzymes, leading to programmed cell death . The exact molecular targets and pathways are still under investigation, but its ability to selectively target cancer cells makes it a promising compound for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The acrylonitrile scaffold serves as a common framework for diverse analogs. Key structural variations arise from substitutions on the aromatic rings or the acrylonitrile backbone:

Physicochemical Properties

- Lipophilicity: Methoxy groups in the trimethoxyphenyl analog () increase lipophilicity, enhancing cellular uptake. In contrast, the amino group in the target compound may reduce logP values, affecting solubility and distribution.

Biologische Aktivität

3-Amino-2,3-diphenylacrylonitrile (ADAC) is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

ADAC is characterized by its unique structure, which includes an amino group and a nitrile group attached to a diphenylacrylonitrile backbone. The molecular formula for ADAC is . Its structural features contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that ADAC exhibits notable anti-cancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines. The following sections detail the findings from several studies.

Anti-Cancer Activity

-

Inhibition of Tumor Cell Proliferation :

- In vitro assays have shown that ADAC significantly inhibits the proliferation of human breast cancer cell lines. The compound's mechanism appears to involve the modulation of cellular pathways related to proliferation and apoptosis .

-

Comparative Efficacy :

- A study comparing ADAC with structurally similar compounds found that it exhibited superior anti-cancer activity. For example, derivatives with a para-substituted halogen showed considerable antiproliferative effects against various human cancer cell lines, with IC50 values ranging from 0.46 to 100 μM .

Case Studies

-

Study on Cytotoxicity :

- A series of analogs of 2,3-diphenylacrylonitrile were synthesized and evaluated for cytotoxic activities against human cancer cell lines such as A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), and HCT15 (colon). Among these, compound 3c displayed the most potent activity with IC50 values significantly lower than those of standard treatments like doxorubicin .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of ADAC can be influenced by structural modifications. The following table summarizes the relationship between structural features and biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino and nitrile groups | High anti-cancer potency |

| 2,3-Diphenylacrylonitrile | Lacks amino group | Moderate anti-cancer activity |

| 4-Amino-2,3-diphenylacrylonitrile | Different substitution | Higher anti-cancer potency |

| 4-(Dimethylamino)-2,3-diphenylacrylonitrile | Dimethylamino group | Potentially higher activity |

The presence of electron-donating groups at specific positions on the phenyl ring has been found to enhance cytotoxicity, while electron-withdrawing groups may reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.